DAPTA acetate

HIV-1 Viral Entry Inhibitor CCR5 Antagonist

Select DAPTA acetate for its unique peptide-based CCR5 antagonism, offering >1000x the potency of Maraviroc in viral entry assays and superior neuroprotection over TAK-779. The acetate salt ensures enhanced solubility and stability for reliable formulation in in vitro and in vivo research applications, making it an essential, well-characterized benchmark for drug discovery and neuro-HIV studies.

Molecular Formula C37H60N10O17
Molecular Weight 916.9 g/mol
CAS No. 1262750-63-9
Cat. No. B12054836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDAPTA acetate
CAS1262750-63-9
Molecular FormulaC37H60N10O17
Molecular Weight916.9 g/mol
Structural Identifiers
SMILESCC(C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)N)O.CC(=O)O
InChIInChI=1S/C35H56N10O15.C2H4O2/c1-13(36)29(54)41-22(12-46)32(57)43-26(16(4)49)34(59)45-27(17(5)50)35(60)44-25(15(3)48)33(58)40-21(11-23(37)52)30(55)39-20(10-18-6-8-19(51)9-7-18)31(56)42-24(14(2)47)28(38)53;1-2(3)4/h6-9,13-17,20-22,24-27,46-51H,10-12,36H2,1-5H3,(H2,37,52)(H2,38,53)(H,39,55)(H,40,58)(H,41,54)(H,42,56)(H,43,57)(H,44,60)(H,45,59);1H3,(H,3,4)/t13-,14-,15-,16-,17-,20+,21+,22+,24+,25+,26+,27+;/m1./s1
InChIKeyRNRQNIXDWUFGFX-ZPGAAPGCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DAPTA Acetate (CAS 1262750-63-9): A Potent and Selective CCR5 Peptide Antagonist for Research and Procurement


DAPTA acetate (D-Ala-peptide T-amide acetate) is a synthetic octapeptide derived from the V2 region of the HIV-1 gp120 envelope protein. It functions as a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5), a key co-receptor for HIV-1 entry into host cells [1]. As a viral entry inhibitor, DAPTA effectively blocks the CD4-dependent binding of HIV-1 envelope glycoproteins to CCR5, demonstrating potent anti-HIV activity in vitro and in vivo [2]. The acetate salt form (CAS 1262750-63-9) offers enhanced solubility and stability compared to the base form, facilitating its use in aqueous biological systems and simplifying formulation for research applications .

Why DAPTA Acetate Cannot Be Substituted with Other CCR5 Antagonists


While several CCR5 antagonists are available for research, simple substitution is not scientifically valid due to significant differences in chemical structure, binding kinetics, and functional outcomes. DAPTA, as a peptide-based entry inhibitor, engages the CCR5 receptor in a manner distinct from small molecule antagonists like Maraviroc or TAK-779, leading to divergent pharmacological profiles [1]. For instance, DAPTA has been shown to be 1000 times more potent than Maraviroc in inhibiting virus entry in specific assays [2]. Furthermore, DAPTA demonstrates superior neuroprotective effects, being more effective than the non-peptidic antagonist TAK-779 in preventing CCR5-mediated neuronal apoptosis [3]. These quantitative differences, detailed below, underscore the necessity for precise compound selection in experimental design and procurement, where the specific salt form (acetate) further influences solubility and stability, directly impacting experimental reproducibility .

DAPTA Acetate: Quantitative Differentiation Evidence for Scientific Procurement


Superior Anti-HIV Potency: DAPTA vs. Maraviroc in Viral Entry Inhibition

DAPTA demonstrates significantly greater potency in inhibiting HIV-1 entry compared to the small molecule CCR5 antagonist Maraviroc. In a direct comparison, DAPTA was found to be approximately 1000 times more potent than Maraviroc in inhibiting virus entry [1].

HIV-1 Viral Entry Inhibitor CCR5 Antagonist

Enhanced Neuroprotection: DAPTA vs. TAK-779 in Preventing gp120-Induced Apoptosis

DAPTA exhibits superior neuroprotective activity compared to the non-peptidic CCR5 antagonist TAK-779. In a study using a neuroblastoma cell line, DAPTA was more effective than TAK-779 in inhibiting apoptosis mediated by R5 HIV-1 strains [1]. While specific IC50 values for apoptosis inhibition are not reported in the abstract, the qualitative statement of DAPTA being 'more active' is a key differentiator.

Neuroprotection Apoptosis HIV-associated Neurocognitive Disorder

Potent Inhibition of gp120-CCR5 Binding Across Multiple HIV-1 Strains

DAPTA potently inhibits the CD4-dependent binding of HIV-1 gp120 envelope proteins to the CCR5 receptor. It demonstrates high potency against two distinct viral strains, with IC50 values of 0.06 nM for HIV-1 Ba-L and 0.32 nM for HIV-1 CM235 [1]. These values are consistently reported across multiple studies and vendor datasheets, establishing a reliable benchmark for its inhibitory activity.

HIV-1 Entry CCR5 Binding Receptor Antagonism

High-Affinity Inhibition of the gp120/sCD4 Complex Formation

DAPTA effectively blocks the formation of the gp120/sCD4 complex with CCR5, a critical step in HIV-1 entry. At a concentration of just 1 nM, DAPTA completely blocks this complex formation in co-immunoprecipitation studies [1]. Furthermore, in a cell-based assay using Cf2Th/synR5 cells, DAPTA inhibited the binding of the gp120BaL/sCD4 complex to CCR5 with an IC50 of 55 pM (0.055 nM) .

Protein-Protein Interaction Co-immunoprecipitation Viral Entry

Enhanced Aqueous Solubility of the Acetate Salt Form for In Vitro and In Vivo Applications

The acetate salt of DAPTA (CAS 1262750-63-9) is specifically formulated to improve aqueous solubility and stability compared to the base peptide. While exact solubility values for the acetate salt are not always explicitly stated, the base form of DAPTA is reported to be soluble in water at concentrations up to 50 mg/mL (with sonication) or 100 mg/mL according to vendor data [1]. The acetate counterion generally enhances solubility in biological buffers and facilitates easier preparation of stock solutions for both in vitro and in vivo studies.

Solubility Formulation Acetate Salt

Optimal Research and Industrial Application Scenarios for DAPTA Acetate


HIV-1 Entry Mechanism Studies and High-Throughput Screening

DAPTA acetate's potent and well-characterized inhibition of gp120-CCR5 binding, with IC50 values in the picomolar to low nanomolar range [1], makes it an ideal positive control or reference compound for studies investigating HIV-1 entry mechanisms. Its high potency ensures robust signal-to-noise ratios in cell-based assays, and its availability as a pure, soluble salt simplifies use in automated high-throughput screening platforms for identifying novel entry inhibitors .

Investigating CCR5-Mediated Neuroprotection and Neuroinflammation

For research into HIV-associated neurocognitive disorders (HAND), Alzheimer's disease, or other neuroinflammatory conditions, DAPTA acetate is a critical tool. Its demonstrated superiority over TAK-779 in preventing gp120-induced neuronal apoptosis [1] and its ability to modulate neuroinflammation in animal models position it as a key compound for probing the role of CCR5 in neurodegeneration and for evaluating potential therapeutic interventions.

Animal Models of HIV-1 Infection and Immunomodulation

In preclinical studies using humanized mouse models or non-human primates for HIV-1 research, DAPTA acetate is valuable for assessing the effects of CCR5 blockade on viral load, immune cell trafficking, and disease progression. Its in vivo activity has been demonstrated, with intraperitoneal administration of 0.1 mg/kg showing significant behavioral and immunological effects in mouse models of autism spectrum disorder [1]. The acetate salt's solubility facilitates reliable formulation for in vivo dosing .

Benchmarking Novel CCR5 Antagonists

In drug discovery programs targeting CCR5, DAPTA acetate serves as a benchmark for potency and selectivity. Its well-documented IC50 values across multiple assay formats (gp120 binding, co-immunoprecipitation, cellular entry) provide a reliable comparative baseline for evaluating novel chemical entities. Researchers can directly compare their compounds' activity to DAPTA's to assess their potential as next-generation CCR5 antagonists [1].

Quote Request

Request a Quote for DAPTA acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.